H-Gly-Gly-Thr-Thr-Gly-Gly-Thr-Gly-Thr-Gly-Gly-Thr-Thr-Gly-Gly-OH
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Overview
Description
GS-522 is a potent oligodeoxynucleotide inhibitor of thrombin. It is a 15-mer with the sequence 5′-GGTTGGTGTGGTTGG-3′, which enables it to bind specifically to thrombin exosite I . This compound has shown significant potential in various scientific research applications, particularly in the field of cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: GS-522 is synthesized using solid-phase synthesis techniques. The synthesis involves the stepwise addition of nucleotides to a growing chain, which is anchored to a solid support. The process includes deprotection and coupling steps, followed by purification using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of GS-522 involves large-scale solid-phase synthesis, ensuring high purity and yield. The process is optimized to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: GS-522 primarily undergoes hydrolysis reactions, particularly catalyzed by exonucleases. It is relatively stable in serum compared to other sequences without defined tertiary structures .
Common Reagents and Conditions: The stability of GS-522 in plasma and serum is influenced by its interaction with prothrombin. The degradation process involves a 3′-exonuclease catalyzed hydrolysis .
Major Products Formed: The major products formed from the hydrolysis of GS-522 are shorter oligonucleotide fragments, resulting from the cleavage of the phosphodiester backbone .
Scientific Research Applications
GS-522 has been extensively studied for its potential in various scientific research applications:
Mechanism of Action
GS-522 exerts its effects by binding specifically to thrombin exosite I, inhibiting its activity. The binding of GS-522 to thrombin prevents the cleavage of fibrinogen to fibrin, thereby inhibiting the formation of blood clots . The molecular target of GS-522 is thrombin, and the pathway involved is the inhibition of the coagulation cascade .
Comparison with Similar Compounds
HD22(29): Another DNA aptamer that binds to thrombin with high affinity.
TBA29: A well-known thrombin-binding aptamer with a different sequence and structure.
Uniqueness of GS-522: GS-522 is unique due to its specific sequence and structure, which confer high stability and binding affinity to thrombin. Its ability to form stable complexes with thrombin makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C42H71N15O22 |
---|---|
Molecular Weight |
1138.1 g/mol |
IUPAC Name |
2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[2-[[2-[[(2S,3R)-2-[[2-[[(2S,3R)-2-[[2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C42H71N15O22/c1-16(58)31(37(74)48-8-23(65)46-13-28(70)55-36(21(6)63)42(79)57-34(19(4)61)40(77)50-10-25(67)47-15-30(72)73)53-29(71)14-51-38(75)32(17(2)59)52-27(69)12-45-24(66)9-49-39(76)33(18(3)60)56-41(78)35(20(5)62)54-26(68)11-44-22(64)7-43/h16-21,31-36,58-63H,7-15,43H2,1-6H3,(H,44,64)(H,45,66)(H,46,65)(H,47,67)(H,48,74)(H,49,76)(H,50,77)(H,51,75)(H,52,69)(H,53,71)(H,54,68)(H,55,70)(H,56,78)(H,57,79)(H,72,73)/t16-,17-,18-,19-,20-,21-,31+,32+,33+,34+,35+,36+/m1/s1 |
InChI Key |
QHRKUKVLFJBEQL-CPVSMZBNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
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